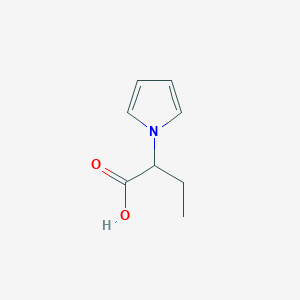

2-(1H-Pyrrol-1-YL)butanoic acid

描述

Contextual Significance of Pyrrole (B145914) Heterocycles in Advanced Chemical Synthesis

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif found in a multitude of natural products and synthetic compounds. nih.gov Its presence in vital biological molecules like heme, chlorophyll, and vitamin B12 underscores its importance in biological systems. nih.gov In the realm of advanced chemical synthesis, the pyrrole scaffold serves as a versatile building block for the construction of more complex molecular architectures. numberanalytics.com The electronic properties of the pyrrole ring, characterized by its electron-rich nature, make it amenable to a variety of chemical transformations, particularly electrophilic substitution reactions. nih.govnumberanalytics.com This reactivity allows for the introduction of diverse functional groups, leading to a vast library of pyrrole derivatives with a wide range of physical, chemical, and biological properties. nih.gov

Structural Classification and General Research Interest in N-Substituted Pyrrole Carboxylic Acids

N-substituted pyrrole carboxylic acids are a specific class of pyrrole derivatives where the nitrogen atom of the pyrrole ring is functionalized with a substituent, and a carboxylic acid group is attached to the ring system, either directly or via a linker. These compounds can be broadly classified based on the position of the carboxylic acid group (e.g., pyrrole-2-carboxylic acid, pyrrole-3-carboxylic acid) and the nature of the N-substituent. The presence of both a hydrogen bond donor (the carboxylic acid) and a hydrogen bond acceptor (the pyrrole nitrogen lone pair and the carbonyl oxygen) within the same molecule imparts unique properties and potential for intermolecular interactions.

Academic interest in these compounds is driven by their potential as intermediates in organic synthesis and as bioactive molecules themselves. The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, esterification, or reduction, enabling the synthesis of a wide array of derivatives. researchgate.net

Specific Academic and Research Relevance of 2-(1H-Pyrrol-1-YL)butanoic Acid and Analogous Structures

While specific research exclusively focused on this compound is limited in publicly available literature, its structural features place it within the broader class of N-substituted pyrrole alkanoic acids, which have garnered academic attention. The general structure, consisting of a pyrrole ring N-substituted with a butanoic acid chain, suggests potential applications as a molecular scaffold in medicinal chemistry and as a building block in materials science.

Analogous structures, such as pyrrole-2-acetic acid derivatives, have been investigated for their role in the synthesis of important pharmaceutical compounds, including the anti-inflammatory drugs Zomepirac and Ketorolac. scispace.com The synthesis of N-substituted pyrrole-2,5-dicarboxylic acids has also been explored, with these compounds being considered as potential monomers for the production of novel polymers. nih.gov Furthermore, derivatives of pyrrole-2-carboxamides have shown promise as inhibitors of mycobacterial membrane protein Large 3 (MmpL3), a crucial target for the development of new treatments for tuberculosis. nih.govnih.gov The study of compounds like this compound and its analogs contributes to a deeper understanding of the structure-activity relationships within this class of molecules.

Overview of Current Research Landscape and Key Challenges

The current research landscape for N-substituted pyrrole carboxylic acids is characterized by the development of novel synthetic methodologies and the exploration of their biological activities. A significant focus lies in creating more efficient and sustainable synthetic routes. For instance, a fully heterogeneous synthesis of pyrrole-2-acetic acid derivatives has been developed to overcome limitations of previous methods, such as the use of a large excess of reagents and harsh reaction conditions. scispace.com Another area of active research is the use of biocatalysis and green chemistry principles to produce these compounds from renewable resources. rsc.org

Key challenges in this field include:

Regioselectivity: Controlling the position of substitution on the pyrrole ring during synthesis can be challenging due to the ring's reactivity at multiple sites. acs.org

Stability: The pyrrole ring can be susceptible to degradation under certain reaction conditions. acs.org

Scalability: Transitioning from laboratory-scale synthesis to large-scale production can be difficult, requiring careful optimization of reaction parameters.

Chemical Properties of this compound

The fundamental chemical properties of this compound are summarized in the table below, based on data from PubChem. nih.govsigmaaldrich.com

| Property | Value |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 63794-75-2 |

| Physical Description | Solid |

| SMILES | CCC(C(=O)O)N1C=CC=C1 |

| InChI | InChI=1S/C8H11NO2/c1-2-7(8(10)11)9-5-3-4-6-9/h3-7H,2H2,1H3,(H,10,11) |

| InChIKey | BAAAPDYRIGZLBL-UHFFFAOYSA-N |

Strategies for N-Alkylation and C-Alkylation of Pyrrole Ring Systems with Butanoic Acid Fragments

The introduction of a butanoic acid substituent onto a pyrrole ring can be achieved through several strategic approaches. These methods primarily involve forming a bond between the pyrrole nitrogen and the butanoic acid fragment (N-alkylation) or, less commonly for this specific target, creating a carbon-carbon bond between the ring and the acid chain (C-alkylation).

Direct N-Substitution Approaches utilizing Butanoic Acid Precursors

Direct N-alkylation of the pyrrole ring is a common and effective method for synthesizing N-substituted pyrroles. This approach relies on the nucleophilicity of the pyrrole nitrogen, which can be enhanced by deprotonation with a suitable base. The resulting pyrryl anion readily reacts with electrophilic butanoic acid precursors, such as halo-substituted butanoates.

The typical procedure involves treating pyrrole with a strong base to generate the pyrryl anion, followed by reaction with an alkyl halide. For the synthesis of this compound, a precursor like ethyl 4-bromobutanoate is ideal. The reaction is followed by a hydrolysis step to convert the ester into the desired carboxylic acid. The use of ionic liquids as solvents has been shown to promote high regioselectivity in N-substitution reactions of pyrrole with alkyl halides. organic-chemistry.orgorganic-chemistry.org

| Butanoic Acid Precursor | Base/Reagent | Solvent | Conditions | Intermediate Product |

|---|---|---|---|---|

| Ethyl 4-bromobutanoate | Potassium hydroxide (B78521) (KOH) | Ionic Liquid (e.g., [Bmim][PF6]) | Room Temperature | Ethyl 4-(1H-pyrrol-1-yl)butanoate |

| Methyl 4-iodobutanoate | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to Room Temperature | Methyl 4-(1H-pyrrol-1-yl)butanoate |

| tert-Butyl 4-bromobutanoate | Potassium carbonate (K2CO3) | Dimethylformamide (DMF) | Elevated Temperature | tert-Butyl 4-(1H-pyrrol-1-yl)butanoate |

Paal-Knorr Cyclocondensation: Adaptations for Introducing Butanoic Acid Substituents

The Paal-Knorr synthesis, first reported in 1884, is a cornerstone method for preparing pyrroles. wikipedia.orgalfa-chemistry.com It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions. wikipedia.orgorganic-chemistry.org To synthesize this compound via this route, the amine precursor must contain the butanoic acid moiety. Therefore, 2-aminobutanoic acid or its ester derivatives can be reacted with a 1,4-dicarbonyl compound like succinaldehyde or 2,5-hexanedione (B30556).

The mechanism involves the formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org This method is highly versatile, and numerous modifications have been developed to improve yields and broaden its applicability, including the use of various Lewis and Brønsted acid catalysts. researchgate.netuctm.edumdpi.com A significant advantage is the potential for catalyst- and solvent-free conditions, which aligns with the principles of green chemistry. acs.org

| 1,4-Dicarbonyl Compound | Amine Precursor | Catalyst/Conditions | Product |

|---|---|---|---|

| 2,5-Hexanedione | Ethyl 2-aminobutanoate | Scandium(III) triflate (Sc(OTf)3), Solvent-free, 60°C researchgate.net | Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)butanoate |

| Succinaldehyde | 2-Aminobutanoic acid | Acetic acid, Reflux | This compound |

| 2,5-Dimethoxytetrahydrofuran | Ethyl 2-aminobutanoate | Iron(III) chloride (FeCl3), Water organic-chemistry.org | Ethyl 2-(1H-pyrrol-1-yl)butanoate |

Chemoenzymatic and Biocatalytic Routes for Pyrrole-Butanoic Acid Scaffolds

Chemoenzymatic and biocatalytic methods offer a powerful, green alternative to traditional organic synthesis. These approaches utilize the high selectivity and efficiency of enzymes to perform key transformations under mild conditions. For the synthesis of pyrrole-butanoic acid scaffolds, enzymes like transaminases (ATAs) can be employed in a biocatalytic version of the Knorr pyrrole synthesis. scispace.comnih.govnih.gov

In this strategy, a transaminase mediates the key amination of a ketone precursor to generate an α-amino ketone in situ. nih.gov This intermediate can then react with a β-keto ester to form the substituted pyrrole. This method avoids harsh reagents and can lead to high enantioselectivity. Another approach involves the enzymatic conversion of biomass-derived starting materials, such as D-glucaric acid, into precursors suitable for pyrrole synthesis, combining biological and chemical steps to create a sustainable pathway. researchgate.net

| Enzyme Class | Substrates | Key Transformation | Resulting Scaffold |

|---|---|---|---|

| ω-Transaminase (ATA) | α-Diketone, β-Keto ester, Amine donor | Selective amination of α-diketone | Substituted Pyrrole nih.gov |

| Dehydratase | D-Glucaric acid (from biomass) | Enzymatic conversion to 3,4-dihydroxyketones | N-substituted pyrrole-2-carboxylic acids |

| Transaminase (ATA) | β-Amino ester | Internal amine transfer | Substituted Pyrrole scispace.comnih.gov |

Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. The synthesis of pyrroles is an area where these principles have been successfully applied.

Utilization of Biosourced Reagents and Renewable Feedstocks

A key aspect of sustainable chemistry is the shift from petrochemical-based feedstocks to renewable, biomass-derived sources. Several platform molecules derived from biomass can be converted into valuable pyrrole derivatives. For instance, 2,5-dimethoxytetrahydrofuran, which can be produced from lignocellulosic biomass, is a common precursor in the Clauson-Kaas and Paal-Knorr syntheses. nih.govdiva-portal.org

Other innovative routes include the use of animal biomass, rich in nitrogen-containing amino acids, which can be converted into N-heterocycles like pyrroles through thermochemical processes. springernature.com Furthermore, bio-based platform molecules such as α-hydroxyketones and 3-hydroxy-2-pyrones serve as effective starting materials for the synthesis of asymmetrically substituted pyrroles and N-substituted pyrrole carboxylic acids, respectively. acs.orgrsc.org A facile synthetic route starting from biobased D-galactaric acid has also been developed for producing N-substituted pyrrole-2,5-dicarboxylic acids. researchgate.net

| Biosourced Precursor | Origin | Synthetic Method | Pyrrole Derivative |

|---|---|---|---|

| 2,5-Dimethoxytetrahydrofuran | Lignocellulosic biomass | Clauson-Kaas / Paal-Knorr nih.gov | N-Substituted pyrroles |

| 3-Hydroxy-2-pyrones | Biomass | Reaction with primary amines acs.org | N-Substituted pyrrole carboxylic acids |

| α-Hydroxyketones | Biomass | Reaction with 3-aminocrotonate rsc.org | Unsymmetrically substituted NH-pyrroles |

| D-Galactaric acid | Biogenic waste (e.g., citrus peel) | Multi-step synthesis via Paal-Knorr researchgate.net | N-Substituted pyrrole-2,5-dicarboxylic acids |

| Animal Biomass (e.g., bovine skin) | Animal culls | Thermochemical Conversion Process (TCP) springernature.com | Pyrrole and other N-heterocycles |

Solvent-Free and Aqueous Reaction Conditions in Pyrrole Synthesis

Eliminating volatile organic solvents is a primary goal of green chemistry, as they contribute significantly to environmental pollution and process waste. Consequently, there has been substantial research into developing solvent-free and aqueous reaction conditions for pyrrole synthesis.

The Paal-Knorr condensation is particularly amenable to these conditions. It has been demonstrated that the reaction can proceed efficiently without any solvent, sometimes at room temperature, by simply mixing the 1,4-dicarbonyl compound and the amine. Catalysts such as praseodymium(III) trifluoromethanesulfonate (B1224126) or scandium(III) triflate have been shown to be highly effective in promoting the solvent-free Paal-Knorr reaction, leading to excellent yields in short reaction times. researchgate.nettandfonline.com Alternatively, conducting the synthesis in water is a highly attractive green option. Iron(III) chloride has been used as a catalyst for the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran with amines in water, providing good to excellent yields under very mild conditions. organic-chemistry.org

| Method | Reaction | Catalyst | Conditions | Key Advantage |

|---|---|---|---|---|

| Solvent-Free | Paal-Knorr Condensation | Praseodymium(III) trifluoromethanesulfonate tandfonline.com | Neat, Room Temp. | Eliminates organic solvents, rapid reaction |

| Solvent-Free | Paal-Knorr Condensation | None | Neat, Room Temp. | Ultimate green conditions, no catalyst needed |

| Aqueous Synthesis | Paal-Knorr Condensation | Iron(III) chloride (FeCl3) organic-chemistry.org | Water, Mild Temp. | Uses water as a benign solvent |

| Neat/Hydroalcoholic | Reaction of 3-hydroxy-2-pyrones with amines | None / KOH acs.org | 50-75°C / Room Temp. | Sustainable, catalyst-free option |

| Solvent-Free | Paal-Knorr Condensation | Aluminas (e.g., CATAPAL 200) mdpi.com | Neat, 60°C | Low-cost, reusable catalyst |

Advanced Synthetic Methodologies for this compound and Related Derivatives

The synthesis of N-substituted pyrroles, particularly those bearing chiral side chains like this compound, is a significant focus in organic chemistry due to their presence in biologically active molecules and functional materials. Developing efficient and selective methods to construct the crucial C-N bond between the pyrrole ring and the butanoic acid moiety is paramount. This article explores advanced synthetic strategies, including metal-catalyzed transformations, radical reactions, multi-component approaches, and stereoselective methods for creating these complex structures.

Structure

3D Structure

属性

IUPAC Name |

2-pyrrol-1-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-7(8(10)11)9-5-3-4-6-9/h3-7H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAAPDYRIGZLBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601387 | |

| Record name | 2-(1H-Pyrrol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63794-75-2 | |

| Record name | 2-(1H-Pyrrol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Chemical Transformation Pathways

Mechanistic Investigations of Pyrrole (B145914) N-Functionalization

The introduction of the butanoic acid group onto the nitrogen atom of the pyrrole ring is a crucial step in the synthesis of the title compound. This transformation is typically achieved through nucleophilic substitution or addition reactions, where the pyrrole nitrogen acts as the nucleophile.

Nucleophilic Substitution and Addition Mechanisms

The nitrogen atom in pyrrole is sp²-hybridized, and its lone pair of electrons participates in the aromatic sextet, which reduces its basicity and nucleophilicity compared to aliphatic amines. libretexts.org However, it can still engage in nucleophilic reactions, particularly when deprotonated to form the highly reactive pyrrolide anion. uobaghdad.edu.iq

The N-functionalization of pyrrole to introduce a butanoic acid moiety can proceed via a classic SN2 mechanism. This involves the reaction of the pyrrolide anion, generated by treating pyrrole with a strong base like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), with a suitable electrophile such as a 2-halobutanoic acid ester. uobaghdad.edu.iq The pyrrolide anion, a potent nucleophile, attacks the electrophilic carbon atom bearing the leaving group (e.g., bromide or iodide), displacing it to form the N-substituted pyrrole.

Alternatively, Michael addition represents another pathway for N-functionalization. organic-chemistry.org In this case, the pyrrole nitrogen can add to an electrophilic olefin, such as an α,β-unsaturated ester like ethyl but-2-enoate, in a conjugate addition fashion. This reaction is often catalyzed by a base.

| Reagent Type | Example | Mechanism | Product |

| Haloalkane | 2-Bromobutanoic acid | SN2 | 2-(1H-Pyrrol-1-yl)butanoic acid |

| Activated Olefin | Ethyl but-2-enoate | Michael Addition | Ethyl 2-(1H-pyrrol-1-yl)butanoate |

Reactivity of Pyrrole Nitrogen in Alkylation and Acylation Processes

The pyrrole nitrogen's reactivity is highly dependent on the reaction conditions. While direct alkylation on the nitrogen is possible, it often requires the use of the pyrrolide anion to achieve good yields and selectivity. uobaghdad.edu.iq The reaction of the pyrrole anion with alkyl halides is a common method for preparing N-alkylpyrroles. organic-chemistry.org

Acylation of the pyrrole nitrogen can also be achieved, typically using an acyl chloride or anhydride. organic-chemistry.orgrsc.org Similar to alkylation, the reaction is often more efficient when the pyrrole is first converted to its anionic form. uobaghdad.edu.iq However, direct acylation can sometimes be problematic, leading to polymerization, especially with strong Lewis acid catalysts. youtube.com Milder methods, such as using nitriles in the presence of HCl (Houben-Hoesch reaction), can be employed for acylation at the carbon atoms of the pyrrole ring. youtube.com

Intramolecular Cyclization and Rearrangement Reactions of Butanoic Acid-Substituted Pyrroles

The presence of the butanoic acid side chain on the pyrrole nitrogen opens up the possibility of intramolecular reactions. One of the most significant transformations is intramolecular cyclization to form pyrrolizidinone structures. This type of reaction is of considerable interest as the pyrrolizidine (B1209537) alkaloid core is found in many natural products. The cyclization can be promoted by activating the carboxylic acid group, for instance, by converting it to an acyl chloride or an ester, followed by an intramolecular Friedel-Crafts-type acylation onto the electron-rich pyrrole ring.

Rearrangement reactions of substituted pyrroles can also occur, often under acidic conditions or via photochemical methods. researchgate.netlibretexts.org For instance, the anionic Fries rearrangement has been observed for N-acylpyrroles, which involves an intermolecular process leading to 2-aroylpyrroles. nsf.gov While specific studies on the rearrangement of this compound are not extensively documented, the general principles of pyrrole chemistry suggest that acid-catalyzed rearrangements could potentially lead to the migration of the butanoic acid group or other substituents on the ring. researchgate.net

Electrophilic Aromatic Substitution on the Pyrrole Ring in the Presence of Butanoic Acid Moiety

The pyrrole ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom. uobaghdad.edu.iqonlineorganicchemistrytutor.com Substitution typically occurs preferentially at the C2 (α) position because the intermediate carbocation (arenium ion) is better stabilized by resonance (three resonance structures) compared to attack at the C3 (β) position (two resonance structures). uobaghdad.edu.iqonlineorganicchemistrytutor.comyoutube.com

The N-substituent, in this case, the butanoic acid group, can influence the regioselectivity of electrophilic substitution. Electron-withdrawing groups on the nitrogen can decrease the reactivity of the ring and may influence the α/β substitution ratio. researchgate.net However, the primary directing effect in pyrrole remains the preference for α-substitution. pearson.comresearchgate.net The carboxylic acid group itself is a deactivating, meta-directing group in the context of benzene (B151609) chemistry. pearson.comlibretexts.org In the case of this compound, its influence is transmitted through the nitrogen atom. Steric hindrance from the N-substituent can also play a role, potentially increasing the proportion of substitution at the less hindered C3 position or the C5 position. researchgate.net

Common electrophilic substitution reactions on the pyrrole ring include halogenation, nitration, and sulfonation. Due to the high reactivity of pyrrole, milder reagents are often required to avoid polymerization. uobaghdad.edu.iq For example, halogenation can often be carried out without a Lewis acid catalyst. uobaghdad.edu.iq

| Reaction | Reagent | Expected Major Product(s) |

| Bromination | Br₂ in a suitable solvent | 2-Bromo-5-(1H-pyrrol-1-yl)butanoic acid and/or 3-Bromo-2-(1H-pyrrol-1-yl)butanoic acid |

| Nitration | HNO₃/CH₃COOH | 2-Nitro-5-(1H-pyrrol-1-yl)butanoic acid and/or 3-Nitro-2-(1H-pyrrol-1-yl)butanoic acid |

| Sulfonation | SO₃-pyridine complex | This compound-5-sulfonic acid |

Oxidative and Reductive Transformations of this compound

The pyrrole ring and the butanoic acid moiety can both undergo oxidative and reductive transformations. The pyrrole ring is susceptible to oxidation, which can lead to the formation of various products, including pyrrolinones or ring-opened compounds. The specific outcome depends on the oxidizing agent and reaction conditions. For example, oxidation of 4-oxo-4-phenyl butanoic acid has been studied using reagents like tripropylammonium (B8586437) fluorochromate. orientjchem.org

The carboxylic acid group can be reduced to the corresponding primary alcohol, 2-(1H-pyrrol-1-yl)butan-1-ol. This reduction is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation of carboxylic acids is also possible but often requires harsh conditions (high pressure and temperature) and specialized catalysts. rsc.orglibretexts.orgyoutube.com The pyrrole ring itself can also be reduced under certain catalytic hydrogenation conditions, leading to the formation of a pyrrolidine (B122466) ring. acs.orgacs.org The selective reduction of either the carboxylic acid or the pyrrole ring would depend on the choice of catalyst and reaction parameters.

| Transformation | Reagent | Product |

| Reduction of Carboxylic Acid | LiAlH₄ | 2-(1H-Pyrrol-1-yl)butan-1-ol |

| Reduction of Pyrrole Ring | H₂/Catalyst (e.g., Rh/C) | 2-(Pyrrolidin-1-yl)butanoic acid |

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the characterization of "2-(1H-Pyrrol-1-YL)butanoic acid," offering profound insights into its atomic framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide a detailed map of the hydrogen and carbon atoms within the molecule, respectively. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the local electronic environment of each nucleus, while the coupling constants (J), measured in Hertz (Hz), reveal information about the connectivity between neighboring atoms.

For "this compound," the ¹H NMR spectrum displays characteristic signals for the pyrrole (B145914) ring protons, the protons of the butanoic acid chain, and the carboxylic acid proton. The pyrrole protons typically appear as multiplets in the aromatic region of the spectrum. The α-protons (adjacent to the nitrogen) and β-protons of the pyrrole ring are distinct due to their different electronic environments. The methine proton on the butanoic acid chain, being adjacent to the chiral center, shows a distinct chemical shift and coupling pattern. The methylene (B1212753) and methyl protons of the ethyl group also exhibit characteristic multiplets.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The carbonyl carbon of the carboxylic acid group is typically observed at the downfield end of the spectrum. The carbons of the pyrrole ring and the butanoic acid chain appear at distinct and predictable chemical shifts.

Table 1: ¹H NMR Spectroscopic Data for this compound (Data presented is representative and may vary based on solvent and experimental conditions)

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Pyrrole H-2, H-5 | ~6.65 | t | 2.1 |

| Pyrrole H-3, H-4 | ~6.15 | t | 2.1 |

| CH (Butanoic acid) | ~4.50 | dd | 8.0, 6.5 |

| CH₂ (Butanoic acid) | ~2.10 - 2.25 | m | - |

| CH₃ (Butanoic acid) | ~0.95 | t | 7.4 |

| COOH | ~12.50 | br s | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Data presented is representative and may vary based on solvent and experimental conditions)

| Carbon Assignment | Chemical Shift (δ) in ppm |

| COOH | ~175.0 |

| Pyrrole C-2, C-5 | ~120.5 |

| Pyrrole C-3, C-4 | ~108.0 |

| CH (Butanoic acid) | ~60.0 |

| CH₂ (Butanoic acid) | ~28.0 |

| CH₃ (Butanoic acid) | ~11.0 |

While ¹H and ¹³C NMR provide fundamental information, two-dimensional (2D) NMR techniques are employed to resolve complex structural features and establish definitive connectivity. youtube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment maps the coupling relationships between protons (¹H-¹H). youtube.com For "this compound," a COSY spectrum would show cross-peaks between the methine proton of the butanoic acid chain and the adjacent methylene protons, as well as between the methylene protons and the terminal methyl protons. This confirms the sequence of the butanoic acid side chain.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments reveal the direct, one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). youtube.com This technique is invaluable for unambiguously assigning the carbon signals based on the assignments of their directly bonded protons. For instance, the signal for the methine proton can be directly correlated to the signal for the methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). youtube.com This allows for the assembly of molecular fragments and the positioning of quaternary carbons and heteroatoms. In "this compound," HMBC correlations would be observed between the pyrrole protons and the carbons of the butanoic acid chain, confirming the point of attachment of the side chain to the pyrrole ring. researchgate.netresearchgate.net Correlations from the methine proton to the carbonyl carbon would also be expected, solidifying the structure of the butanoic acid moiety.

For fluorinated analogues of "this compound," ¹⁹F NMR spectroscopy would be a critical analytical tool. nih.gov Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making it an excellent probe for molecular structure and environment. huji.ac.il The chemical shift of a fluorine atom is highly dependent on its position within the molecule (e.g., on the pyrrole ring or the butanoic acid chain). rsc.org Furthermore, ¹⁹F nuclei couple with neighboring protons (¹H) and carbons (¹³C), providing additional structural information through the analysis of coupling constants (J-coupling). rsc.org This technique would be essential for confirming the regiochemistry of fluorination and for studying the electronic effects of the fluorine substituent on the rest of the molecule. acs.org

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Patterns

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of "this compound," as the measured mass can be matched to a unique combination of atoms. This is a definitive method for confirming the molecular formula and, by extension, the molecular weight. For instance, the protonated molecule [M+H]⁺ would be observed, and its exact mass would be used to confirm the elemental composition of C₈H₁₁NO₂.

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. nih.gov For a compound like "this compound," DART-MS could be used for high-throughput screening or for the direct analysis of the compound from a complex mixture. researchgate.net The technique typically produces protonated molecules [M+H]⁺, providing rapid confirmation of the molecular weight. chemrxiv.org By adjusting the experimental parameters, some in-source fragmentation can be induced, which may provide structural information similar to that obtained from tandem mass spectrometry (MS/MS) experiments on other carboxylic acids. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is instrumental in confirming the molecular weight of this compound and can provide insights into its fragmentation patterns, aiding in structural confirmation.

In a typical LC-MS analysis of a carboxylic acid like this compound, reverse-phase chromatography is often employed. The stationary phase is typically a non-polar C18 column, and the mobile phase consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component, often with a modifier such as formic acid to improve peak shape and ionization efficiency. nih.gov

For mass spectrometric detection, electrospray ionization (ESI) is a common and suitable technique for this type of molecule. In positive ion mode, the protonated molecule [M+H]⁺ would be expected. Given the molecular formula C₈H₁₁NO₂, the exact mass of this compound is 153.078978594 Da. nih.gov Therefore, the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 154.08626. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 152.07170. uni.lu

Table 1: Predicted LC-MS Adducts and m/z for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 154.08626 |

| [M+Na]⁺ | 176.06820 |

| [M-H]⁻ | 152.07170 |

| [M+NH₄]⁺ | 171.11280 |

| [M+K]⁺ | 192.04214 |

Data predicted based on the compound's molecular formula. uni.lu

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is essential for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, providing a molecular fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The most prominent features would include:

O-H Stretch: A broad absorption band is anticipated in the region of 3300-2500 cm⁻¹ due to the stretching vibration of the carboxylic acid hydroxyl group, which is typically broadened by intermolecular hydrogen bonding. docbrown.inforesearchgate.net

C-H Stretch: Absorptions corresponding to the stretching vibrations of the aliphatic and aromatic C-H bonds would appear in the 3100-2850 cm⁻¹ region.

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in the carboxylic acid is expected between 1760 and 1700 cm⁻¹. For butanoic acid itself, this peak is observed around 1710-1760 cm⁻¹. researchgate.netresearchgate.net

C-N Stretch and Pyrrole Ring Vibrations: The stretching vibrations of the C-N bond and the various vibrational modes of the pyrrole ring are expected to produce a series of bands in the fingerprint region (below 1600 cm⁻¹). For pyrrole, characteristic ring vibrations are found around 1530 cm⁻¹. researchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would be expected to show:

Pyrrole Ring Modes: The symmetric vibrations of the pyrrole ring are typically strong in the Raman spectrum. Key peaks for the pyrrole ring include C-C, C-N, and C=C stretching vibrations, which are observed at approximately 1320 cm⁻¹, 1390 cm⁻¹, and 1579 cm⁻¹, respectively, in related polymers. researchgate.net The ring breathing mode of pyrrole is also a characteristic Raman band. nih.gov

C=O Stretch: The carbonyl stretching vibration, while strong in the IR, is also observable in the Raman spectrum, typically around 1665 cm⁻¹ for carboxylic acids. sigmaaldrich.com

C-H Bending and Stretching: C-H bending and stretching modes are also present, providing further structural confirmation.

Table 2: Expected Vibrational Spectroscopy Bands for this compound

| Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching | |

| C-H (Aromatic/Aliphatic) | 3100-2850 | 2960 | Stretching |

| C=O (Carboxylic Acid) | 1760-1700 (strong) | ~1665 | Stretching |

| C=C (Pyrrole Ring) | ~1530 | ~1579 | Stretching |

| C-N (Pyrrole Ring) | ~1390 | Stretching | |

| C-C (Pyrrole Ring) | ~1320 | Stretching |

Data inferred from spectroscopic data of butanoic acid and pyrrole derivatives. docbrown.inforesearchgate.netresearchgate.netsigmaaldrich.com

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, which is a solid at room temperature, obtaining single crystals suitable for X-ray diffraction would allow for its definitive structural elucidation. sigmaaldrich.comsigmaaldrich.com The resulting crystal structure would reveal the planarity of the pyrrole ring, the conformation of the butanoic acid side chain relative to the ring, and how the molecules pack in the crystal lattice, likely through hydrogen bonding between the carboxylic acid groups.

While no published crystal structure for this compound was identified in the search, studies on new pyrrole derivatives have successfully used single-crystal X-ray analysis to confirm their structures. nih.gov Such an analysis for the title compound would provide invaluable data for understanding its solid-state properties.

Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities that may be present from its synthesis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity assessment of non-volatile organic compounds.

A typical HPLC method for this compound would likely employ a reverse-phase C18 column. The mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier like acetonitrile or methanol. pensoft.netlongdom.org Isocratic or gradient elution could be used to achieve optimal separation from any related substances. oatext.com Detection is commonly performed using a UV detector, as the pyrrole ring provides a chromophore that absorbs UV light. A detection wavelength around 225 nm has been used for similar pyrrole-containing propanoic acid derivatives. pensoft.net

This method can be validated according to ICH guidelines for linearity, precision, accuracy, and specificity to ensure it is suitable for routine quality control. pensoft.net Furthermore, HPLC can be used to separate the racemic mixture of this compound into its individual enantiomers if a suitable chiral stationary phase is employed.

Table 3: Exemplar HPLC Method Parameters for Analysis of Pyrrole Carboxylic Acids

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 30 °C |

Parameters are based on methods developed for similar pyrrole-containing carboxylic acids. pensoft.net

Computational Chemistry and Theoretical Investigations of 2 1h Pyrrol 1 Yl Butanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the behavior of molecules at the electronic level. For 2-(1H-Pyrrol-1-YL)butanoic acid, these methods elucidate its fundamental properties, from its three-dimensional shape to the distribution of electrons that govern its interactions.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative) Note: These are illustrative values based on standard bond lengths and angles. Actual DFT-calculated values would be more precise.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Illustrative) |

| Bond Length | C (carboxyl) | O (carbonyl) | - | ~1.21 Å |

| Bond Length | C (carboxyl) | O (hydroxyl) | - | ~1.36 Å |

| Bond Length | N (pyrrole) | C (pyrrole) | - | ~1.38 Å |

| Bond Length | N (pyrrole) | C (butanoic) | - | ~1.45 Å |

| Bond Angle | O (carbonyl) | C (carboxyl) | O (hydroxyl) | ~123° |

| Bond Angle | C (pyrrole) | N (pyrrole) | C (butanoic) | ~125° |

| Dihedral Angle | C (pyrrole) | N (pyrrole) | C (butanoic) | C (carboxyl) |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netscispace.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. researchgate.netscispace.com A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. From the HOMO and LUMO energies, other chemical reactivity descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness can be calculated. researchgate.net

Table 2: Illustrative Frontier Orbital Properties for this compound Note: Values are representative for this class of molecules.

| Descriptor | Definition | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.3 |

| Ionization Potential (IP) | -EHOMO | 6.5 |

| Electron Affinity (EA) | -ELUMO | 1.2 |

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, describing charge transfer and stabilizing interactions between orbitals. biointerfaceresearch.com It investigates the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation stabilization energy (E(2)). biointerfaceresearch.com

Table 3: Representative NBO Second-Order Perturbation Stabilization Energies (E(2)) (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N | π(C=C) pyrrole (B145914) | ~25-35 | Lone Pair Delocalization |

| σ(C-H) butanoic | σ(C-N) | ~2-5 | Hyperconjugation |

| LP(2) O carbonyl | σ*(C-C) carboxyl | ~1-3 | Lone Pair Interaction |

Electrostatic Potential (ESP) Surface Mapping

An Electrostatic Potential (ESP) map illustrates the three-dimensional charge distribution of a molecule, projected onto its electron density surface. libretexts.org These maps are invaluable for predicting how molecules will interact. libretexts.org Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. wuxiapptec.com

In this compound, the ESP map would show a highly negative potential around the oxygen atoms of the carboxylic acid group, reflecting their high electronegativity and the presence of lone pairs. A strongly positive potential would be located on the acidic hydrogen of the carboxyl group, visually confirming its high acidity. wuxiapptec.comresearchgate.net The pyrrole ring would show a more nuanced distribution, with the nitrogen atom influencing the potential across the ring system. These maps are instrumental in understanding non-covalent interactions, such as hydrogen bonding.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational methods can predict various types of spectra for a molecule. Comparing these theoretical spectra with experimental data serves as a powerful validation of the calculated structure and electronic properties. biointerfaceresearch.comnih.gov

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. biointerfaceresearch.com For this compound, calculations would predict distinct signals for the protons and carbons in the pyrrole ring and the butanoic acid chain. For example, the acidic proton of the carboxyl group would be predicted at a high chemical shift (downfield). docbrown.info The carbon of the carbonyl group would also have a characteristic large chemical shift in the ¹³C spectrum. docbrown.info A good correlation between the calculated and experimental spectra confirms that the optimized geometry is a true representation of the molecule in solution. biointerfaceresearch.com

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and other vibrations of the chemical bonds. docbrown.info For this molecule, strong absorption bands would be predicted for the O-H stretch of the carboxylic acid (a broad band) and the C=O carbonyl stretch (a sharp, intense band). docbrown.info These theoretical frequencies help in the assignment of peaks in the experimental IR spectrum. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. The calculations identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as n→π* or π→π*. nih.gov For this compound, transitions involving the π-system of the pyrrole ring would be prominent. researchgate.net

Table 4: Predicted vs. Experimental Spectroscopic Data (Illustrative) Note: Experimental values are based on typical ranges for the constituent functional groups.

| Spectroscopy | Parameter | Predicted Value | Typical Experimental Value |

| ¹³C NMR | δ (C=O) | ~175-180 ppm | ~175-185 ppm docbrown.info |

| ¹H NMR | δ (COOH) | ~10-12 ppm | ~10-13 ppm docbrown.info |

| IR | ν (C=O) | ~1700-1725 cm⁻¹ | ~1700-1725 cm⁻¹ docbrown.info |

| IR | ν (O-H) | ~2500-3300 cm⁻¹ (broad) | ~2500-3300 cm⁻¹ (broad) docbrown.info |

| UV-Vis | λmax (π→π*) | ~200-220 nm | ~200-230 nm researchgate.net |

Theoretical Studies on Reaction Mechanisms and Transition States

Beyond static properties, computational chemistry is a powerful tool for exploring the dynamic processes of chemical reactions. DFT can be used to map out the entire reaction pathway for a proposed chemical transformation involving this compound.

This involves locating not only the reactants and products (energy minima) but also the high-energy transition state (TS) that connects them. The transition state is a saddle point on the potential energy surface, and its structure and energy are critical for understanding the reaction's feasibility. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For example, theoretical studies could investigate the mechanism of esterification of the carboxylic acid group or electrophilic substitution on the pyrrole ring. By calculating the energies of all intermediates and transition states, a detailed reaction coordinate diagram can be constructed. This provides a step-by-step view of the reaction, revealing whether it is concerted or proceeds through multiple steps, and identifying the rate-determining step. While specific mechanistic studies on this particular molecule are not widely published, the application of these theoretical methods would be the standard approach to investigate its reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic behavior of molecules, including conformational changes and intermolecular interactions, which are crucial for understanding a molecule's function.

The process of setting up an MD simulation for this compound would begin with the generation of a molecular topology, which defines the parameters for the force field that governs the interactions between atoms. Resources like the Automated Topology Builder (ATB) can be utilized for this purpose, which has been used for related molecules such as 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid. uq.edu.au

Intermolecular interactions, such as hydrogen bonding between the carboxylic acid group of one molecule and the pyrrole ring or another carboxylic acid group of a neighboring molecule, can also be investigated using MD simulations. These interactions are fundamental to understanding the condensed-phase properties of the compound, including its aggregation behavior. Research on DPP-based semiconducting polymers has demonstrated that the tendency of these materials to form aggregates is driven by interactions between the DPP fragments. chemrxiv.org Similarly, MD simulations of this compound could predict its self-assembly characteristics.

A hypothetical study could involve simulating the molecule in different solvents to understand how the environment influences its conformational preferences and interactions. The results from such simulations could be summarized in a data table, as illustrated below.

| Conformational Dihedral (N-C-C-C) | Predominant Conformation | Solvent | Key Intermolecular Interactions |

| ~180° (anti-periplanar) | Extended | Water | Hydrogen bonding with solvent |

| ~60° (gauche) | Folded | Chloroform | Intramolecular hydrogen bonding |

This table is a hypothetical representation of potential data from an MD simulation study.

Computational Design of Novel Pyrrole-Butanoic Acid Derivatives

Computational chemistry is instrumental in the rational design of novel molecules with desired properties, thereby accelerating the discovery process and reducing experimental costs. Starting from the scaffold of this compound, new derivatives can be designed and their properties predicted using various computational techniques.

The design process often begins with identifying a target property to optimize, such as enhanced biological activity or improved material characteristics. For instance, if the goal is to design derivatives with potential anti-inflammatory activity, molecular docking studies could be employed. This involves computationally predicting the binding affinity and mode of interaction of designed molecules with a target protein, such as cyclooxygenase-2 (COX-2). Studies on substituted pyrrolo[2,3-b]pyridine derivatives have successfully used molecular docking to predict their binding modes and interpret their anti-inflammatory activity. mdpi.com

Density Functional Theory (DFT) is another powerful tool for the computational design of novel derivatives. DFT calculations can be used to predict the geometric and electronic properties of molecules, such as their stability, reactivity, and spectroscopic signatures. biointerfaceresearch.com For example, in a study on new butanoic acid derivatives, DFT calculations at the B3LYP/6-31+G(d) level of theory were used to optimize the geometries and calculate the electronic properties of the designed compounds. biointerfaceresearch.com

A systematic in silico design strategy for novel this compound derivatives could involve:

Scaffold Modification: Introducing various functional groups at different positions on the pyrrole ring and the butanoic acid chain.

Property Prediction: Using DFT or other quantum chemistry methods to calculate key molecular descriptors for each designed derivative. These descriptors could include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's electronic properties and reactivity.

Virtual Screening: Employing molecular docking to screen the designed derivatives against a specific biological target to identify promising candidates.

The predicted properties of a series of designed derivatives could be tabulated to facilitate comparison and selection for synthesis and experimental testing.

| Derivative | Substituent on Pyrrole Ring | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Binding Affinity (kcal/mol) |

| Parent Compound | H | -6.2 | -0.8 | -5.1 |

| Derivative 1 | 2-NO2 | -6.8 | -1.5 | -6.5 |

| Derivative 2 | 3-NH2 | -5.5 | -0.5 | -5.8 |

| Derivative 3 | 4-Cl | -6.4 | -1.1 | -6.2 |

This table represents hypothetical data from a computational design study of novel this compound derivatives.

Through such computational approaches, it is possible to systematically explore the chemical space around this compound and identify novel derivatives with potentially enhanced properties for a wide range of applications.

Synthetic Utility and Applications in Materials Chemistry

2-(1H-Pyrrol-1-YL)butanoic Acid as a Versatile Building Block in Organic Synthesis

This compound is a bifunctional molecule that serves as a valuable building block in organic synthesis. nih.gov Its structure, featuring a pyrrole (B145914) ring and a carboxylic acid moiety, allows for a wide range of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules. nih.gov The pyrrole ring, an electron-rich aromatic heterocycle, is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups at the carbon atoms of the ring. wikipedia.org This reactivity enables the modification of the electronic and steric properties of the pyrrole core.

The carboxylic acid group, on the other hand, provides a handle for a variety of reactions, including esterification, amidation, and reduction to an alcohol. These transformations are fundamental in organic synthesis and allow for the coupling of the this compound scaffold to other molecules, such as polymers, biomolecules, or other synthetic intermediates. broadpharm.com The presence of both the pyrrole ring and the carboxylic acid in the same molecule offers the potential for intramolecular reactions to form novel cyclic structures. The versatility of this compound is further underscored by the numerous synthetic methods available for the preparation of pyrrole derivatives, which can be adapted to produce a variety of substituted this compound analogs. researchgate.netorganic-chemistry.org

Derivatization for the Development of Functional Materials

The ability to be readily derivatized makes this compound an attractive candidate for the development of functional materials with tailored properties. By chemically modifying either the pyrrole ring or the carboxylic acid group, or both, a diverse range of materials with specific applications can be accessed.

In the field of polymer science, this compound can be envisioned as a monomer for the production of polyesters. Polyesters are a class of polymers that are formed through the polycondensation reaction between a dicarboxylic acid and a diol. The carboxylic acid functionality of this compound allows it to participate in such reactions. To form a polyester, it would typically be reacted with a diol. The resulting polymer would have the pyrrole group as a pendant side chain.

The incorporation of the pyrrole moiety into the polyester backbone could impart unique properties to the resulting material. For instance, the pyrrole groups could enhance the thermal stability, conductivity, or optical properties of the polyester. Furthermore, the pyrrole side chains could be post-functionalized to introduce other chemical groups, allowing for the fine-tuning of the polymer's properties for specific applications. While direct research on the use of this compound in polyester production is not extensively documented, its chemical structure is amenable to this application based on the fundamental principles of polymer chemistry.

Pyrrole-based polymers, particularly polypyrrole (PPy), are well-known for their electrical conductivity and have been extensively studied for applications in optoelectronic devices, sensors, and biomedical implants. nih.govmdpi.com this compound can serve as a monomer for the synthesis of functionalized polypyrroles. nih.gov The electropolymerization of pyrrole monomers is a common method to produce conductive polymer films. mdpi.com By using this compound as a monomer or comonomer in this process, a conductive polymer with pendant carboxylic acid groups can be obtained.

These carboxylic acid groups offer several advantages. They can improve the processability and solubility of the resulting polymer, which are often challenges with unsubstituted polypyrrole. nih.gov Moreover, the carboxylic acid groups can be used to covalently attach other molecules, such as fluorescent dyes, redox-active species, or biomolecules, to the polymer backbone. scispace.com This functionalization is crucial for the development of materials for specific optoelectronic applications, such as organic light-emitting diodes (OLEDs), solar cells, and electrochromic devices. azom.comacs.org The presence of the butanoic acid side chain can also influence the morphology and packing of the polymer chains, which in turn affects the material's electronic properties. researchgate.net

| Property | Effect of Incorporating this compound | Potential Application |

| Solubility | Increased solubility and processability of polypyrrole. nih.gov | Printable electronics, solution-processed devices. |

| Functionality | Provides carboxylic acid groups for post-polymerization modification. scispace.com | Biosensors, functional coatings. |

| Morphology | Influences polymer chain packing and film morphology. | Optimized charge transport in electronic devices. |

| Adhesion | Improved adhesion to substrates due to the polar carboxylic acid group. | Stable electrode coatings. |

Development of Catalytic Agents and Chemical Ligands

The pyrrole moiety and the carboxylic acid group in this compound make it a promising candidate for the development of new ligands for catalysis. The nitrogen atom in the pyrrole ring can act as a Lewis base and coordinate to a metal center. researchgate.net The carboxylic acid group can also participate in metal coordination, either in its protonated or deprotonated form. This bifunctional nature allows the molecule to act as a bidentate ligand, forming a stable chelate complex with a metal ion.

Pyrrole-based ligands have been successfully employed in various catalytic transformations. For example, pyrrole-2-carboxylic acid has been shown to be an effective ligand for copper-catalyzed cross-coupling reactions. nih.gov The electronic properties of the pyrrole ring can be tuned by introducing substituents, which in turn can influence the catalytic activity of the corresponding metal complex. The butanoic acid side chain in this compound provides a flexible linker that can influence the geometry of the metal complex and its catalytic properties. The synthesis of iridium and rhodium complexes with pyrrole-based pincer ligands has also been reported for catalytic dehydrogenation reactions. acs.org

Applications in Sensor Technologies and Chemo-sensing Materials

Pyrrole-containing molecules have been widely investigated for their use in chemical sensors and chemo-sensing materials. nih.govresearchgate.net The electron-rich nature of the pyrrole ring makes it sensitive to the presence of electron-deficient analytes. Upon interaction with an analyte, the electronic properties of the pyrrole ring can be perturbed, leading to a measurable change in an optical or electrical signal. scielo.br

This compound can be incorporated into sensor platforms in several ways. It can be used as a monomer to create a conductive polypyrrole film, where the conductivity of the film changes upon exposure to a specific analyte. mdpi.comresearchgate.net The carboxylic acid group can be used to anchor the molecule to a solid support, such as an electrode or a nanoparticle. mdpi.com Furthermore, the carboxylic acid can be functionalized with a specific recognition element, such as an enzyme or an antibody, to create a highly selective biosensor. thaiscience.info The combination of the responsive pyrrole core and the versatile carboxylic acid handle makes this compound a valuable building block for the design of new chemo-sensing materials. researchgate.net

| Sensing Application | Role of this compound | Detection Principle |

| Gas Sensing | Monomer for conductive polymer films. mdpi.com | Change in electrical resistance upon gas exposure. |

| Ion Detection | Functionalized pyrrole derivatives. acs.org | Colorimetric or fluorescent response to metal ions. |

| Biosensing | Immobilization of biomolecules via the carboxylic acid group. thaiscience.info | Specific binding event leading to a measurable signal. |

| pH Sensing | The carboxylic acid group can act as a pH-sensitive moiety. | Change in optical or electrochemical properties with pH. |

Design of Advanced Chemical Scaffolds for Diverse Research Areas

A chemical scaffold is a core molecular structure upon which a variety of derivatives can be built. biolmolchem.com this compound serves as an excellent scaffold for the design of new molecules in various research areas, including medicinal chemistry and materials science. nih.govresearchgate.net The pyrrole ring is a common motif in many biologically active natural products and pharmaceuticals. nih.gov

In medicinal chemistry, the this compound scaffold can be used as a starting point for the synthesis of new drug candidates. The pyrrole core can be decorated with different substituents to optimize its interaction with a biological target. The butanoic acid side chain can be modified to improve the pharmacokinetic properties of the molecule, such as its solubility and metabolic stability.

In materials science, this scaffold can be used to construct larger, more complex architectures. For example, it can be incorporated into dendrimers, metal-organic frameworks (MOFs), or self-assembled monolayers. The ability to functionalize both the pyrrole ring and the carboxylic acid group provides a high degree of control over the final structure and properties of the material. The use of pyrrole-based structures in tissue engineering scaffolds is also an active area of research. mdpi.comnih.govnih.govmdpi.com

Conclusion and Future Research Directions

Synthesis and Characterization Achievements for 2-(1H-Pyrrol-1-YL)butanoic Acid Derivatives

The synthesis of this compound and its derivatives primarily relies on the N-alkylation of the pyrrole (B145914) ring, a fundamental transformation in pyrrole chemistry. The pyrrole nitrogen's lone pair of electrons can act as a nucleophile, attacking an electrophilic carbon center. A common and effective method involves the reaction of a pyrrole salt with an appropriate alkyl halide.

One of the most direct routes to synthesize the parent acid involves the N-alkylation of pyrrole with a 2-bromobutanoic acid ester, followed by hydrolysis of the ester group. The reaction is typically carried out in the presence of a base to deprotonate the pyrrole, forming the more nucleophilic pyrrolide anion. The choice of base and solvent is crucial to favor N-alkylation over potential C-alkylation.

While specific experimental data for this compound is not extensively reported in publicly available literature, its characterization would rely on standard spectroscopic techniques. The expected spectroscopic data, based on the analysis of similar N-substituted pyrroles and butanoic acid derivatives, are summarized below.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the pyrrole ring protons (typically in the range of 6.0-7.0 ppm), a multiplet for the methine proton on the butanoic acid chain adjacent to the nitrogen, multiplets for the methylene (B1212753) and methyl protons of the ethyl group, and a broad singlet for the carboxylic acid proton (which can vary in chemical shift depending on solvent and concentration). |

| ¹³C NMR | Resonances for the pyrrole ring carbons (typically between 100-125 ppm), a signal for the methine carbon attached to the nitrogen, signals for the methylene and methyl carbons of the butanoic acid chain, and a signal for the carboxylic acid carbonyl carbon (typically >170 ppm). |

| IR Spectroscopy | A broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp peak for the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and characteristic C-H and C-N stretching and bending vibrations for the pyrrole ring. |

| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the loss of the carboxyl group and cleavage of the butanoic acid side chain. |

Note: The exact chemical shifts and absorption frequencies would depend on the specific solvent and experimental conditions used.

Derivatives of this compound can be synthesized through various reactions targeting either the pyrrole ring or the carboxylic acid functionality. For instance, electrophilic substitution reactions on the pyrrole ring, such as formylation or acylation, can introduce functional groups at the C2 and C5 positions. The Vilsmeier-Haack reaction, for example, is a common method to introduce a formyl group onto electron-rich heterocycles like pyrrole. nih.gov Esterification or amidation of the carboxylic acid group can lead to a wide range of functionalized derivatives with potentially altered physical and chemical properties.

Identification of Remaining Challenges in Synthetic Methodology and Mechanistic Understanding

Furthermore, the pyrrole ring is susceptible to polymerization under strongly acidic conditions, which can limit the scope of applicable synthetic methods, particularly for reactions that require acid catalysis. researchgate.net The development of milder and more selective synthetic protocols is therefore an ongoing area of research.

From a mechanistic standpoint, a deeper understanding of the factors governing the N- versus C-alkylation of the pyrrolide anion is still needed. The interplay of the counter-ion, solvent, and the nature of the electrophile all contribute to the reaction outcome. researchgate.net Detailed kinetic and computational studies could provide valuable insights to optimize reaction conditions and improve the predictability of these reactions.

Another challenge lies in the synthesis of stereochemically pure derivatives, particularly when introducing chiral centers into the butanoic acid side chain or through substitution on the pyrrole ring. The development of asymmetric synthetic routes to access enantiomerically pure this compound derivatives is crucial for their potential application in areas such as medicinal chemistry.

Promising Avenues for New Materials Development and Technological Applications

The unique structure of this compound, combining a planar aromatic heterocycle with a flexible carboxylic acid side chain, makes it a promising building block for the development of new materials. The pyrrole moiety is known for its role in conducting polymers, and the carboxylic acid group provides a handle for further functionalization and incorporation into larger molecular architectures.

One promising avenue is the development of novel conductive polymers. By polymerizing derivatives of this compound, it may be possible to create materials with tailored electronic properties and improved processability due to the presence of the solubilizing butanoic acid side chain. These materials could find applications in organic electronics, such as sensors, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). uni.lu

The carboxylic acid functionality also opens up possibilities for the creation of functionalized surfaces and nanoparticles. By anchoring this compound or its derivatives to various substrates, it is possible to modify their surface properties, introducing hydrophilicity, charge, or specific binding sites.

Furthermore, the ability of the pyrrole ring to participate in π-π stacking interactions, combined with the hydrogen bonding capabilities of the carboxylic acid group, makes these compounds interesting candidates for the design of supramolecular assemblies and liquid crystals.

Interdisciplinary Research Outlook and Collaborative Opportunities in Chemical Science

The future development of this compound and its derivatives will greatly benefit from an interdisciplinary research approach. Collaboration between synthetic organic chemists, materials scientists, and computational chemists will be essential to unlock the full potential of these compounds.

Table 2: Potential Interdisciplinary Research Areas

| Discipline | Research Focus |

| Synthetic Organic Chemistry | Developing more efficient, selective, and sustainable synthetic routes. Exploring a wider range of derivatives through functionalization of the pyrrole ring and the carboxylic acid group. |

| Materials Science | Investigating the polymerization of derivatives to form novel conductive polymers. Fabricating and characterizing thin films and devices for electronic applications. Studying the self-assembly properties of these molecules. |

| Computational Chemistry | Modeling the electronic and structural properties of new derivatives to predict their suitability for specific applications. Elucidating reaction mechanisms to guide synthetic efforts. |

| Biochemistry/Medicinal Chemistry | Exploring the biological activity of derivatives as potential therapeutic agents. |

Collaborative projects could focus on the design and synthesis of specific derivatives with targeted properties for applications in areas such as:

Sensors: Developing new sensory materials based on the change in conductivity or optical properties of polymers derived from this compound upon interaction with specific analytes.

Energy Storage: Investigating the use of these materials as components in batteries or supercapacitors.

Biomedical Applications: Exploring the potential of functionalized derivatives as drug delivery vehicles or as biocompatible coatings for medical implants. The pyrrole scaffold is a known pharmacophore in many bioactive compounds.

常见问题

Q. What are the common synthetic routes for 2-(1H-pyrrol-1-yl)butanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : A Pd(OAc)₂-catalyzed acylation protocol using tert-butyl hydroperoxide (TBHP) as an oxidant and pivalic acid as an additive in dry toluene is a validated approach for synthesizing pyrrole derivatives. Reaction temperatures (60–120°C) and time (1.5–7 hours) critically impact yield and purity. For example, lower temperatures favor selectivity for mono-substituted products, while higher temperatures may induce side reactions .

- Key Parameters :

| Catalyst | Oxidant | Solvent | Temperature | Time | Yield Range |

|---|---|---|---|---|---|

| Pd(OAc)₂ | TBHP | Toluene | 60–120°C | 1.5–7 h | 50–85% |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for pyrrole ring protons (δ 6.2–6.8 ppm) and the butanoic acid chain (δ 2.3–2.8 ppm for CH₂ and δ 1.5–1.9 ppm for CH₃).

- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- MS : Molecular ion peak at m/z 169 (C₈H₁₁NO₂) with fragmentation patterns confirming the pyrrole and butanoic acid moieties .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a precursor for antileishmanial agents and kinase inhibitors. Its pyrrole ring enables π-π stacking with biological targets, while the carboxylic acid group facilitates salt bridge formation. Biological assays (e.g., IC₅₀ determination in parasite cultures) are used to evaluate efficacy .

Advanced Research Questions

Q. How does the substitution pattern on the pyrrole ring (e.g., 1-yl vs. 2-yl) alter the compound’s reactivity and bioactivity?

- Methodological Answer : Substitution at the 1-position (vs. 2-position) reduces steric hindrance, enhancing nucleophilic acylation efficiency. For example, this compound exhibits higher solubility in polar solvents compared to its 2-yl isomer, impacting pharmacokinetic properties .

- Comparative Data :

| Isomer | Solubility (H₂O, mg/mL) | LogP | IC₅₀ (Leishmania, μM) |

|---|---|---|---|

| 1-yl | 12.3 | 1.2 | 8.5 |

| 2-yl | 5.6 | 1.8 | 15.2 |

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Solutions include:

Q. How can computational modeling optimize the design of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electrophilic regions (e.g., pyrrole C-2 position) for targeted modifications. Molecular docking (e.g., AutoDock Vina) identifies binding affinities to enzymes like Leishmania N-myristoyltransferase. Adjusting the butanoic acid chain length improves target engagement .

Methodological Challenges & Solutions

Q. Why does the compound exhibit low stability under acidic conditions, and how is this mitigated?

- Answer : The pyrrole ring undergoes protonation at low pH, leading to decomposition. Stabilization strategies:

Q. What analytical techniques differentiate this compound from its methyl-substituted analog?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。